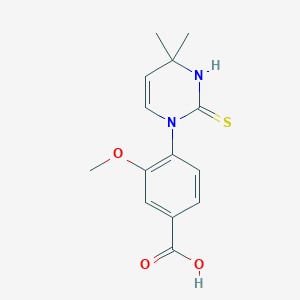

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-14(2)6-7-16(13(20)15-14)10-5-4-9(12(17)18)8-11(10)19-3/h4-8H,1-3H3,(H,15,20)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJICWUDGJQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)C(=O)O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as acetylacetone and urea, the pyrimidine ring can be synthesized through a cyclization reaction.

Introduction of the Mercapto Group: The mercapto group can be introduced via a thiolation reaction using reagents like thiourea.

Attachment of the Benzoic Acid Moiety: The final step involves coupling the pyrimidine derivative with a methoxybenzoic acid derivative under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield sulfonic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the development of new drugs.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The mercapto group could play a role in binding to metal ions or forming disulfide bonds with proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzene Ring

Halogen-Substituted Derivatives

- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (CAS 773872-82-5): Replaces the pyrimidine group with a halogenated benzyloxy substituent. The halogen atoms may also introduce additional halogen bonding capabilities .

- 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS 1142213-10-2): Substitutes the benzoic acid with a chloro-methoxyphenyl group, eliminating the carboxylic acid functionality.

Amino-Substituted Derivatives

- 4-Amino-3-methoxybenzoic acid (CAS 53297-70-4): Replaces the pyrimidine ring with an amino group. The absence of the thiol and pyrimidine moieties diminishes metal-binding capacity but introduces a nucleophilic amine, which could facilitate conjugation or hydrogen bonding in biological systems .

Ester Derivatives

- Methyl 2-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoate (sc-328190) : The carboxylic acid is esterified to a methyl ester, increasing lipophilicity and altering pharmacokinetic properties. This derivative may exhibit enhanced cellular uptake but reduced ionic interactions in physiological environments .

Pyrimidine Ring Modifications

- Zinc Phthalocyanine with Dicyanophenoxy-3-methoxybenzoic Acid (): Incorporates the 3-methoxybenzoic acid group into a larger phthalocyanine framework.

Functional Group Analysis

Solubility and Acidity

- The carboxylic acid group (pKa ~4–5) in the target compound ensures ionization at physiological pH, enhancing water solubility. In contrast, its methyl ester derivative (sc-328190) exhibits lower solubility due to the non-ionizable ester group .

- The thiol group (pKa ~8–10) remains protonated under neutral conditions, limiting disulfide formation but enabling soft metal coordination (e.g., Zn²⁺, Cu²⁺) .

Thermal Stability

- Metal complexes of 3-methoxybenzoic acid derivatives (e.g., Na⁺, Mn²⁺ salts) decompose between 200–400°C, as shown in . The target compound’s dimethylpyrimidine group may enhance thermal stability due to increased steric protection .

Biological Activity

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid (CAS Number: 1142213-06-6) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C14H16N2O3S

- Molecular Weight: 286.36 g/mol

- CAS Number: 1142213-06-6

The compound features a pyrimidine ring substituted with a thiol group and a methoxybenzoic acid moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the mercapto-pyrimidine structure exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Salmonella typhimurium

- Fungi : Candida albicans

These findings suggest that this compound may possess similar antimicrobial capabilities due to its structural characteristics.

Antioxidant Activity

Compounds with thiol groups are often associated with antioxidant properties. Research has demonstrated that compounds similar to this one can scavenge free radicals, thus providing protective effects against oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies on related mercapto compounds indicate they can act as inhibitors for enzymes such as:

- Acyl coenzyme A cholesterol acyltransferase

- Monoamine oxidase

This inhibition could lead to therapeutic applications in managing conditions related to these enzymes, such as hyperlipidemia and depression.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of related compounds:

- Antimicrobial Efficacy :

- Antioxidant Mechanisms :

- Enzyme Interaction Studies :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | C7H6N2S | Antimicrobial, Antitumor |

| 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid | C13H14N2O2S | Antimicrobial, Antioxidant |

| 1-(4-Chlorophenyl)-4,4-dimethylpyrimidine-2-thiol | C12H12ClN2S | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine derivatives with substituted phenols. For example, using 3-methoxybenzoic acid derivatives under acidic conditions (e.g., HCl or H₂SO₄) promotes regioselective coupling. Reaction optimization should focus on temperature control (80–120°C) and solvent selection (e.g., DMF or ethanol) to enhance yield and purity. Coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can improve intermediate formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrimidine and benzoic acid moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the mercapto (-SH) and methoxy (-OCH₃) groups. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation. For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Receptor binding studies (e.g., SPR or radioligand displacement) can assess affinity. Cytotoxicity profiling in cell lines (e.g., HEK293 or HeLa) via MTT assays establishes preliminary safety thresholds. Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing the methoxy group with halogens or varying pyrimidine substituents). Compare their biological activity using standardized assays (e.g., IC₅₀ in enzyme inhibition). Computational tools like molecular docking (AutoDock Vina) or QSAR modeling (using MOE or Schrödinger) can predict binding interactions. Cluster analysis of activity data identifies critical substituents for potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer pH, ATP concentration in kinase assays). Validate findings using orthogonal methods:

- Compare SPR (binding affinity) with functional assays (enzyme inhibition).

- Verify purity via HPLC and elemental analysis to rule out batch-specific impurities.

- Replicate experiments in independent labs with standardized protocols.

- Perform meta-analysis of published data to identify confounding variables .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS/NAMD) to model binding stability. Density Functional Theory (DFT) calculations (Gaussian 09) predict electronic properties influencing reactivity. Pharmacophore modeling (LigandScout) identifies key interaction points (e.g., hydrogen bonds with the benzoic acid group). Validate predictions with mutagenesis studies on target proteins .

Q. How should stability studies be designed to assess the compound’s shelf life under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling (0, 1, 3, 6 months). Analyze degradation products via LC-MS and quantify parent compound loss using HPLC-UV. For photostability, expose samples to UV light (ICH Q1B guidelines). Store lyophilized samples at -20°C in amber vials to minimize hydrolysis and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.